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Compound of Interest

Compound Name: 1-Phenyloxindole

Cat. No.: B181609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenyloxindole (CAS No. 3335-98-6), a key heterocyclic compound with significant

applications in medicinal chemistry and materials science. This document details the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition, to facilitate the identification, characterization, and

utilization of this molecule in research and development.

Spectroscopic Data Summary
The structural elucidation of 1-phenyloxindole is conclusively supported by a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Phenyloxindole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.50 - 7.00 m -

Aromatic Protons

(Oxindole and Phenyl

Rings)

~3.70 s -
Methylene Protons (-

CH₂)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and spectrometer frequency. The aromatic region typically displays a complex multiplet

due to overlapping signals.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1-Phenyloxindole

Chemical Shift (δ) ppm Assignment

~175.0 - 180.0 Carbonyl Carbon (C=O)

~145.0 Quaternary Carbon (C-N)

~110.0 - 140.0 Aromatic Carbons

~36.0 Methylene Carbon (-CH₂)

Note: The aromatic region contains multiple signals corresponding to the different carbon

environments in the two aromatic rings.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Phenyloxindole
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~1710 Strong C=O (Amide) Stretch

~1600, ~1490 Medium-Strong C=C (Aromatic) Stretch

~1370 Medium C-N Stretch

~750 Strong C-H (Aromatic) Bend

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Phenyloxindole

m/z Relative Intensity Assignment

209 High [M]⁺ (Molecular Ion)

180 Moderate [M-CO]⁺

152 Moderate [M-CO-N]⁺

77 High [C₆H₅]⁺ (Phenyl Cation)

Note: The molecular ion peak at m/z 209 corresponds to the molecular weight of 1-
phenyloxindole (C₁₄H₁₁NO).[2]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for 1-phenyloxindole. Specific parameters may need to be optimized based on the

instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-phenyloxindole in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
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¹H NMR Acquisition:

Set the spectral width to cover the range of 0-10 ppm.

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

Set a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.

Use a proton-decoupled pulse sequence.

A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5

seconds) are required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. Reference the spectra to

the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ

39.52 for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of 1-phenyloxindole with dry KBr powder and pressing the mixture into a thin, transparent

disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR)

accessory with a small amount of the solid sample.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the clean ATR

crystal.

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (typically 16-32) to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-phenyloxindole in a suitable volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by liquid chromatography (LC) or gas chromatography (GC).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Acquire the mass spectrum in positive ion mode.

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

For fragmentation analysis (MS/MS), select the molecular ion (m/z 209) as the precursor

ion and apply collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different spectroscopic techniques in confirming the structure of 1-
phenyloxindole.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation

1-Phenyloxindole

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants Functional Groups Molecular Weight,

Fragmentation

Confirmed Structure of
1-Phenyloxindole
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Integration of Spectroscopic Data for Structural Confirmation

NMR Data IR Data MS Data

1-Phenyloxindole
(C₁₄H₁₁NO)

¹H NMR:
Aromatic & Methylene Protons

Proton Environment

¹³C NMR:
Carbonyl & Aromatic Carbons

Carbon Skeleton

IR:
C=O, C=C, C-N Bonds

Functional Groups

MS:
[M]⁺ at m/z 209

Molecular Formula

Fragmentation:
Loss of Phenyl Group

Structural Fragments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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